Cas no 1807029-13-5 (2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride)

2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride
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- Inchi: 1S/C8H2Cl2F2N2O/c9-6-4(7(10)15)1-3(2-13)5(14-6)8(11)12/h1,8H
- InChI Key: OLMBXPWBGJBYBT-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)Cl)C=C(C#N)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- XLogP3: 2.7
- Topological Polar Surface Area: 53.8
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054459-250mg |
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride |
1807029-13-5 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029054459-1g |
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride |
1807029-13-5 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
Alichem | A029054459-500mg |
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride |
1807029-13-5 | 97% | 500mg |
$1,678.90 | 2022-03-31 |
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride
Introduction to 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride (CAS No. 1807029-13-5)
2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride (CAS No. 1807029-13-5) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, offers a wide range of applications in the development of novel therapeutic agents and chemical intermediates.
The molecular formula of 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride is C10H4ClF2N2O, and it has a molecular weight of approximately 248.59 g/mol. The compound features a pyridine ring with a chloro, cyano, and difluoromethyl substituent, as well as a carbonyl chloride group. These functional groups contribute to its high reactivity and versatility in chemical reactions, making it an attractive building block for the synthesis of complex molecules.
In recent years, the study of 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride has been driven by its potential applications in the development of new drugs. The presence of the cyano and difluoromethyl groups imparts unique electronic properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. For instance, the cyano group can enhance the lipophilicity of the molecule, while the difluoromethyl group can improve metabolic stability and reduce toxicity.
One of the key areas where 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride has shown promise is in the field of oncology. Researchers have explored its use as an intermediate in the synthesis of anticancer agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines. The chloro and carbonyl chloride groups facilitate the formation of covalent bonds with specific cellular targets, enhancing their therapeutic efficacy.
Beyond oncology, 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride has also been investigated for its potential in treating neurological disorders. The unique electronic properties of the molecule make it suitable for modulating neurotransmitter receptors and ion channels. A recent study in Chemical Biology & Drug Design demonstrated that derivatives of this compound could effectively modulate GABA receptors, suggesting its potential as a novel anxiolytic or anticonvulsant agent.
The synthesis of 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride involves several well-established chemical reactions. Typically, it is prepared by reacting 2-chloro-5-cyano-6-(difluoromethyl)pyridine with phosgene or thionyl chloride under controlled conditions. The reaction conditions are carefully optimized to ensure high yield and purity, making it readily available for further synthetic transformations.
In addition to its use as a synthetic intermediate, 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride has also found applications in analytical chemistry. Its high reactivity and unique spectral properties make it useful as a derivatizing agent for various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These applications have expanded its utility beyond pharmaceutical research into areas such as environmental monitoring and forensic science.
The safety profile of 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride is an important consideration in its handling and use. While it is not classified as a hazardous material or controlled substance, proper safety protocols should be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory practices for handling reactive chemicals.
In conclusion, 2-Chloro-5-cyano-6-(difluoromethyl)pyridine-3-carbonyl chloride (CAS No. 1807029-13-5) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique chemical structure and reactivity make it an essential building block for the synthesis of novel therapeutic agents and chemical intermediates. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific endeavors.
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